Ambutonium bromide
Overview
Description
Ambutonium bromide is a chemical compound with the IUPAC name 4-Amino-N-ethyl-N,N-dimethyl-4-oxo-3,3-diphenylbutan-1-aminium bromide. It is a muscarinic antagonist, which means it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. This compound is primarily used in the treatment of gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ambutonium bromide involves the reaction of 4-amino-3,3-diphenylbutan-2-one with ethyl bromide and dimethylamine. The reaction typically occurs in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products:
Substitution Reactions: The major products are typically the corresponding amines or alcohols, depending on the nucleophile used.
Oxidation: The major products are often carboxylic acids or ketones.
Scientific Research Applications
Ambutonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study the role of muscarinic receptors in various physiological processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating gastrointestinal disorders and other conditions involving muscarinic receptors.
Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Ambutonium bromide exerts its effects by binding to muscarinic receptors and blocking the action of acetylcholine. This inhibition prevents the activation of the receptor, leading to a decrease in the physiological responses mediated by acetylcholine. The primary molecular targets are the muscarinic receptors located in the gastrointestinal tract, which helps in reducing spasms and other related symptoms .
Comparison with Similar Compounds
Atropine: Another muscarinic antagonist used for similar therapeutic purposes.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Ipratropium Bromide: Used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness: Ambutonium bromide is unique in its specific structure, which allows it to selectively target certain muscarinic receptors with minimal side effects. Its chemical stability and ease of synthesis also make it a preferred choice in both research and therapeutic applications .
Properties
IUPAC Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-ethyl-dimethylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O.BrH/c1-4-22(2,3)16-15-20(19(21)23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,4,15-16H2,1-3H3,(H-,21,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAGVKVPFBOVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921583 | |
Record name | Ambutonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-51-5 | |
Record name | Benzenepropanaminium, γ-(aminocarbonyl)-N-ethyl-N,N-dimethyl-γ-phenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ambutonium bromide [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambutonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-carbamoyl-3,3-diphenylpropyl(ethyl)dimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBUTONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J8YA3ZT14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ambutonium bromide?
A: this compound is an anticholinergic drug, meaning it acts as a competitive antagonist of acetylcholine, primarily at muscarinic receptors. [] While the provided abstracts don't delve into specific receptor subtypes, this mechanism suggests it could influence both central and peripheral nervous system activity. []
Q2: What is known about the aggregation behavior of this compound in solution?
A: Research indicates that this compound exhibits a micellar pattern of association in aqueous solution. [] This means it forms aggregates, called micelles, above a certain concentration known as the critical micellar concentration (CMC). This behavior was also observed for other antiacetylcholine drugs with a diphenylmethane structure. []
Q3: Are there any studies on the central and peripheral effects of this compound?
A: Yes, research has explored both the central and peripheral actions of this compound. [, ] The specific details of these actions are not available within the provided abstracts.
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